molecular formula C24H23N3O2S B2882743 (2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904215-43-5

(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2882743
CAS RN: 1904215-43-5
M. Wt: 417.53
InChI Key: IMTYJKZMYWDGCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the FT-IR spectrum showed peaks at 1270 cm-1 (C–S), 1593 and 1325 cm-1 (asym. and sym. –N=O str of NO2), 1652 (C=N), 1678 (amide C=O), and 3185–3192 (–NH) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, one of the synthesized compounds had a yield of 88%, a melting point of 193–195 °C, and its FT-IR spectrum showed specific peaks corresponding to different functional groups .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that derivatives of benzothiazole and piperidine, which share structural similarities with the compound , exhibit significant antimicrobial and antifungal activities. For instance, the synthesis and biological evaluation of new piperidine substituted benzothiazole derivatives have demonstrated these compounds' potential in treating microbial infections. These derivatives, including those synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine, showed good antibacterial and antifungal properties in biological studies (Shafi et al., 2021).

Synthesis of Pharmacologically Active Agents

Another aspect of scientific research application is the synthesis of pharmacologically active agents. Derivatives of the mentioned compound, by incorporating various functional groups, have been synthesized and evaluated for their biological activities. The structural manipulation and synthesis of these derivatives aim to explore their potential as leads in drug discovery. For example, the synthesis of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists presents a methodology for designing compounds with specific pharmacological activities. These synthesized carboxamides, based on the pharmacophoric requirements of 5-HT3 receptor antagonists, indicate the chemical versatility of the structural class to which the compound of interest belongs (Mahesh et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as anti-inflammatory effects . Additionally, more comprehensive studies on its safety profile and potential applications in various fields could be beneficial.

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-22-26-19-9-8-17(15-21(19)30-22)24(28)27-13-10-18(11-14-27)29-20-7-3-5-16-6-4-12-25-23(16)20/h3-9,12,15,18H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYJKZMYWDGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

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